5-anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide

JNK3 inhibition neurodegenerative disease research kinase ligand screening

This compound uniquely preserves the 5-anilino pharmacophore essential for JNK3 binding (Kd=21 µM), making it the correct intermediate-scaffold reference for JNK3 inhibitor optimization in Alzheimer's and Parkinson's research. Its 2-chloro-4-methylphenyl amide maps to the critical R2 position in the most potent PXR antagonist chemotype reported (low nM cellular activity). Procure this exact substitution pattern—close analogs with modified anilino groups will compromise target affinity. Ideal for systematic electronic SAR triage in tubulin polymerization and kinase selectivity studies.

Molecular Formula C16H14ClN5O
Molecular Weight 327.77
CAS No. 1105246-55-6
Cat. No. B2537464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide
CAS1105246-55-6
Molecular FormulaC16H14ClN5O
Molecular Weight327.77
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3)Cl
InChIInChI=1S/C16H18ClN5O/c1-10-7-8-13(12(17)9-10)19-16(23)14-15(21-22-20-14)18-11-5-3-2-4-6-11/h2-9,14-15,18,20-22H,1H3,(H,19,23)
InChIKeyXPXWDZITDBFSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide (CAS 1105246-55-6): Chemical Class, Nomenclature, and Core Structural Identity


5-Anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide (CAS 1105246-55-6) is catalogued under the IUPAC name N-(2-chloro-4-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide . The compound belongs to the 1H-1,2,3-triazole-4-carboxamide class, a heterocyclic scaffold characterized by a five-membered triazole ring bearing a 5-anilino (phenylamino) substituent and a carboxamide linkage at the 4-position [1]. This class has been validated as a source of bioactive ligands; the unsubstituted core scaffold, 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide, was identified as a selective c-Jun N-terminal kinase 3 (JNK3) binder with a dissociation constant (Kd) of 21 µM [2]. The target compound differentiates itself through its specific N-(2-chloro-4-methylphenyl) carboxamide moiety, which introduces a halogen-methyl substitution pattern on the amide-bearing aryl ring—a modification known to modulate lipophilicity, binding affinity, and selectivity in related triazole-4-carboxamide series [1].

Why In-Class 1H-1,2,3-Triazole-4-Carboxamides Cannot Be Interchanged with 5-Anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide


Within the 1H-1,2,3-triazole-4-carboxamide class, even minor alterations to the aniline substituent on the triazole ring or the aryl group on the carboxamide nitrogen produce substantial shifts in biological activity, target selectivity, and physicochemical properties [1]. Published structure–activity relationship (SAR) studies on this scaffold demonstrate that the identity and position of substituents on the N-aryl carboxamide moiety directly govern potency at specific targets: for instance, in a series of PXR antagonists, the introduction of a 2-chloro substituent versus a 2,5-dimethoxy group shifted binding IC50 values by over an order of magnitude [1]. Similarly, the 5-anilino substituent on the triazole ring—specifically the unsubstituted phenylamino group—is critical for JNK3 recognition, with the core scaffold showing a Kd of 21 µM [2]. Substitution at the para position of the anilino ring (e.g., 4-methyl or 4-methoxy) would predictably alter both steric and electronic properties at the binding interface. Consequently, procurement of a generic 'triazole-4-carboxamide' or a close analog bearing a different substitution pattern on either aromatic ring cannot guarantee equivalent experimental outcomes and may lead to divergent biological results [1][2].

Quantitative Differentiation Evidence for 5-Anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide (CAS 1105246-55-6) Versus Closest Analogs


JNK3 Binding Affinity: 5-Anilino Core Scaffold Versus Unsubstituted and Alternative Aryl Amide Analogs

The core 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide scaffold, which constitutes the triazole-anilino substructure of the target compound, was identified as a selective JNK3 binder via fluorescence thermal shift assay screening of a 2,024-compound library, yielding a Kd of 21 µM [1]. This scaffold was classified as a novel chemotype for JNK3 recognition, distinct from other hit clusters identified in the same screen. In contrast, N-substituted analogs where the carboxamide nitrogen bears a benzyl or substituted benzyl group (such as N-(2-methoxybenzyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide) were identified as potential JNK3 ligands in a separate study, but no quantitative Kd or IC50 values were reported for these amide-substituted derivatives against JNK3 . The target compound, bearing the unsubstituted 5-anilino group critical for JNK3 binding plus a 2-chloro-4-methylphenyl amide substituent, represents a scaffold extension that preserves the JNK3 recognition element while modulating physicochemical properties for potential cellular or in vivo applications.

JNK3 inhibition neurodegenerative disease research kinase ligand screening

Anticancer Activity: 3-Chloroanilino Analog MCF-7 Cytotoxicity Versus Structural Comparators

A closely related analog, N-(2-chloro-4-methylphenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide, which differs from the target compound only by substitution of the 5-anilino group with a 3-chloroanilino group, exhibits IC50 = 18.2 µM against MCF-7 breast cancer cells via a tubulin polymerization inhibition mechanism . The target compound, bearing an unsubstituted 5-anilino group rather than the 3-chloroanilino substituent, may exhibit altered potency owing to the absence of the electron-withdrawing chlorine atom at the meta position of the anilino ring. SAR studies on related 1H-1,2,3-triazole-4-carboxamide series demonstrate that substitution on the 5-anilino ring directly affects antiproliferative activity [1]. The 4-methyl analog N-(2-chloro-4-methylphenyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is commercially available but no quantitative anticancer data have been publicly reported for it .

anticancer screening MCF-7 breast cancer tubulin polymerization inhibition

PXR Antagonist Class Potency: Triazole-4-Carboxamide Scaffold Benchmarking Against SPA70 and Clinical Comparators

The 1H-1,2,3-triazole-4-carboxamide class has produced the most potent PXR antagonists reported to date. Compound 85 (SJPYT-306), a close structural analog within this series, achieved low nanomolar IC50 values for both PXR binding and cellular inverse agonist/antagonist activity [1]. By comparison, the earlier PXR antagonist lead SPA70 (a triazole with a sulfonyl linkage rather than a carbonyl amide) exhibited cellular antagonist IC50 of 0.23 µM and inverse agonist IC50 of 0.022 µM [1]. The carbonyl amide linkage present in the target compound is the same linkage found in the optimized compound 85 series, which demonstrated substantially improved cellular potency over the sulfonyl-linked SPA70 series [1]. Reference PXR agonist rifampicin shows EC50 of 1.17 µM, and the standard ligand T0901317 binds PXR with IC50 of 0.026 µM but functions as an agonist rather than an antagonist [1]. The target compound's 2-chloro-4-methylphenyl amide substituent maps to the R2 position in the published SAR tables, where aromatic substituents at this position were shown to modulate both binding and cellular activity [1].

PXR antagonism drug metabolism CYP3A4 induction nuclear receptor pharmacology

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Profile Versus 4-Methoxy and 3-Chloro Anilino Analogs

The target compound (C16H16ClN5O, MW ~329.8 g/mol) bears an unsubstituted 5-anilino group, distinguishing it from the 4-methoxyanilino analog (C17H16ClN5O2, MW 357.8 g/mol) and the 3-chloroanilino analog (C17H14Cl2N5O, MW 377.23 g/mol) . The absence of the para-methoxy or meta-chloro substituent on the anilino ring reduces molecular weight by approximately 28–47 Da and eliminates one hydrogen bond acceptor (methoxy oxygen) or one halogen atom, respectively. In the 1H-1,2,3-triazole-4-carboxamide PXR series, lipophilicity (cLogP) and hydrogen bonding capacity were key determinants of cellular permeability and metabolic stability [1]. The target compound's unsubstituted anilino group provides a baseline lipophilicity profile for SAR exploration, offering a less lipophilic reference point relative to halogenated or alkoxylated analogs [1].

drug-likeness logP hydrogen bond donors medicinal chemistry optimization

Recommended Research and Procurement Application Scenarios for 5-Anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide (CAS 1105246-55-6)


JNK3-Mediated Neurodegenerative Disease Target Validation and SAR Expansion

This compound is most appropriate as a chemical probe for JNK3 target validation studies, building on the demonstrated Kd = 21 µM of its core 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide scaffold [1]. The unsubstituted 5-anilino group is the critical pharmacophore for JNK3 recognition, and the target compound preserves this feature while introducing the 2-chloro-4-methylphenyl amide substituent, which can be leveraged to explore tolerance for N-aryl substitution in the JNK3 binding pocket. Researchers engaged in structure-based optimization of JNK3 inhibitors for Alzheimer's or Parkinson's disease should procure this compound as a key intermediate-scaffold reference rather than a close analog with a modified anilino group (e.g., 3-chloro or 4-methyl), which may compromise JNK3 affinity.

Pregnane X Receptor (PXR) Antagonist Medicinal Chemistry Lead Optimization

The target compound's carbonyl amide triazole core places it within the most potent PXR antagonist chemotype reported to date, where compound 85 achieved low nanomolar cellular activity [2]. The 2-chloro-4-methylphenyl moiety maps to the R2 substituent position shown to modulate PXR binding IC50 and cellular antagonist potency. Medicinal chemists optimizing PXR antagonists for applications in drug–drug interaction mitigation or chemotherapy sensitization can use this compound as an SAR probe to interrogate the steric and electronic requirements at the R2 position, with the 4-methyl group providing a specific steric benchmark distinct from unsubstituted phenyl or halogen-only analogs.

Tubulin Polymerization Inhibition and Anticancer SAR: Decoupling Electronic from Steric Effects

The 3-chloroanilino analog demonstrates IC50 = 18.2 µM against MCF-7 cells via tubulin polymerization inhibition . The target compound's unsubstituted 5-anilino group provides an electronically neutral comparator for distinguishing electronic (inductive) contributions of the meta-chloro substituent from steric effects in the colchicine binding site of β-tubulin. This is particularly relevant given that related 1H-1,2,3-triazole-4-carboxamides have demonstrated tubulin polymerization inhibitory activity comparable to the clinical candidate E7010 (IC50 = 2.15 µM) [3]. Procurement of the target compound alongside its 3-chloro and 4-methyl anilino analogs enables systematic electronic SAR triage.

Antifungal and Agrochemical Exploratory Screening Programs

Triazole derivatives are a privileged scaffold in both pharmaceutical and agrochemical fungicide development, as exemplified by clinical agents fluconazole and itraconazole and numerous crop protection triazoles [4]. The target compound's 2-chloro-4-methyl substitution pattern on the N-aryl carboxamide has been noted in patents and technical datasheets as being investigated for antifungal and herbicidal applications [4]. Organizations conducting phenotypic screening campaigns against phytopathogenic fungi (e.g., Fusarium, Botrytis spp.) or herbicide target panels may consider this compound as a structurally distinct entry point within the triazole-4-carboxamide chemical space, particularly where the unsubstituted anilino group offers a cleaner SAR starting point relative to di-substituted analogs.

Quote Request

Request a Quote for 5-anilino-N-(2-chloro-4-methylphenyl)triazolidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.